MMV674850

Malaria Antiparasitic drug discovery Plasmodium falciparum

For research on early-stage P. falciparum gametocyte biology. Exhibits a 6.4-fold preference for early vs. late-stage gametocytes (IC50 4.5 nM vs. 28.7 nM). This stage-selectivity is distinct from other antimalarial chemotypes. Use as a benchmark for sub-10 nM asexual-stage potency (IC50 2.7-4.5 nM) and as a hERG-negative control (no inhibition at 10 µM).

Molecular Formula C23H20N2O4S2
Molecular Weight 452.5 g/mol
Cat. No. B12424711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV674850
Molecular FormulaC23H20N2O4S2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C4=CC(=CC=C4)S(=O)(=O)C5CC5
InChIInChI=1S/C23H20N2O4S2/c1-30(26,27)19-7-5-16(6-8-19)22-15-24-25-12-11-18(14-23(22)25)17-3-2-4-21(13-17)31(28,29)20-9-10-20/h2-8,11-15,20H,9-10H2,1H3
InChIKeyBQDDSWFSIPPWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV674850 (5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine): Compound Identity, Procurement Baseline, and Core Chemical Class


5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine, also cataloged under the identifier MMV674850 (CAS 1820874-51-8), is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyridine chemotype [1]. Structurally, it is characterized by a pyrazolo[1,5-a]pyridine core substituted at the 3-position with a 4-methylsulfonylphenyl group and at the 5-position with a 3-cyclopropylsulfonylphenyl group. This chemotype is recognized across the literature as a privileged scaffold in kinase inhibitor development, with demonstrated activity profiles spanning PI3K inhibition [2], tropomyosin receptor kinase (Trk) inhibition [3], and antiparasitic applications [4]. The presence of dual sulfonyl moieties (methylsulfonyl and cyclopropylsulfonyl) confers distinct physicochemical properties—including hydrogen bond acceptor capacity and three-dimensional steric bulk—that influence target engagement and isoform selectivity relative to unsubstituted or mono-sulfonyl analogs.

Why Closely Related Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute for MMV674850: Structural Determinants of Functional Divergence


Generic substitution among pyrazolo[1,5-a]pyridine derivatives is scientifically unsound due to the extreme sensitivity of this scaffold's biological activity to specific substitution patterns. Within the PI3K inhibitor series, systematic structure-activity relationship (SAR) studies have established that the nature and position of sulfonyl substituents critically dictate isoform selectivity—compounds differing by a single sulfur oxidation state can shift selectivity from pan-PI3K to p110α-selective or p110δ-selective profiles [1]. For instance, compound 57 (p110δ-selective) and compound 58 (p110α-selective) in the MedChemComm 2014 series varied only in their sulfur oxidation state yet displayed fundamentally different target engagement [1]. In the antimalarial domain, the pyrazolopyridine MMV674850 and the 2-aminopyrazine MMV666810 exhibit diametrically opposed stage-specific killing patterns—MMV674850 preferentially targets early-stage gametocytes while MMV666810 is more active on late-stage gametocytes [2]. This divergence underscores that even compounds sharing the same general chemotype classification cannot be assumed to possess interchangeable biological profiles. Procurement of a specific analog without confirming the precise substitution pattern (cyclopropylsulfonyl at the 5-position phenyl meta-position; methylsulfonyl at the 3-position phenyl para-position) risks selecting a compound with qualitatively different target selectivity, potency, or stage-specific activity.

Quantitative Differentiation Evidence for MMV674850: Potency, Stage Selectivity, and Comparator Data


Sub-Nanomolar Potency Against Asexual-Stage Plasmodium falciparum Parasites

MMV674850 exhibits single-digit nanomolar inhibitory potency against asexual blood-stage P. falciparum parasites, with reported IC50 values of 2.7 nM and 4.5 nM across independent measurements [1]. This potency level places the compound within the sub-10 nM range, a threshold frequently used to prioritize compounds for further antimalarial development. While direct head-to-head comparator data against structurally related pyrazolo[1,5-a]pyridines in the same assay system are not publicly available, class-level inference from the broader antimalarial pipeline indicates that sub-10 nM asexual-stage potency is a differentiating feature relative to many early-stage hits that exhibit micromolar activity.

Malaria Antiparasitic drug discovery Plasmodium falciparum Asexual blood stage IC50

Stage-Specific Selectivity: Preferential Targeting of Early-Stage Gametocytes over Late-Stage Gametocytes

MMV674850 demonstrates a marked stage-dependent differential in gametocytocidal activity. The compound inhibits early-stage P. falciparum gametocytes with an IC50 of 4.5 ± 3.6 nM, but exhibits approximately 6.4-fold reduced potency against late-stage gametocytes (IC50 = 28.7 ± 0.2 nM) [1]. This quantitative stage-selectivity profile—sub-5 nM activity on early gametocytes versus nearly 30 nM on late gametocytes—indicates that the compound preferentially compromises early sexual-stage development. In contrast, the comparator compound MMV666810 (a 2-aminopyrazine) shows the inverse selectivity pattern, with greater activity on late-stage gametocytes [2].

Malaria transmission blocking Gametocytocidal Stage-specific activity Early-stage gametocyte Late-stage gametocyte

Transcriptome-Level Chemogenomic Fingerprint: Distinct Biological Pathway Engagement Versus MMV666810

Beyond potency differences, MMV674850 elicits a distinct transcriptional response profile in P. falciparum gametocytes compared to the comparator compound MMV666810. Chemogenomic fingerprinting via in-depth transcriptome analysis revealed that MMV674850 treatment is associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes but not late-stage gametocytes [1]. In contrast, MMV666810 induces a transcriptome profile enriched for gene sets associated primarily with late-stage gametocyte development, including Ca2+-dependent protein kinases (CDPK1 and CDPK5) and FIKK family serine/threonine protein kinases [1].

Chemogenomics Transcriptomics Malaria Mechanism of action Pathway analysis

Structural Differentiation: Cyclopropylsulfonyl and Methylsulfonyl Substituent Combination Defines a Unique Pharmacophore

MMV674850 incorporates a specific dual-sulfonyl substitution architecture: a 4-methylsulfonylphenyl group at the pyrazolo[1,5-a]pyridine 3-position and a 3-cyclopropylsulfonylphenyl group at the 5-position. In the broader pyrazolo[1,5-a]pyridine PI3K inhibitor series, systematic variation of arylsulfonyl and arylcarbonyl groups demonstrated that sulfur oxidation state and substituent identity are critical determinants of isoform selectivity—compounds differing by a single oxidation state (e.g., compound 57 vs. compound 58) switch from p110δ-selective to p110α-selective inhibition [1]. The cyclopropylsulfonyl moiety in MMV674850 introduces unique three-dimensional steric constraints and distinct electronic properties compared to simpler phenylsulfonyl or alkylsulfonyl analogs, features that are absent in the more extensively characterized PI3K inhibitor series compounds such as the sulfonohydrazide derivatives explored in earlier SAR studies [2].

Structure-activity relationship SAR Sulfonyl pharmacophore Pyrazolo[1,5-a]pyridine Medicinal chemistry

BindingDB hERG Channel Interaction Data: Absence of Detectable Inhibition at 10 μM

BindingDB records for MMV674850 (InChIKey: BQDDSWFSIPPWHN-UHFFFAOYSA-N) include enzyme inhibition constant data for the human ether-à-go-go-related gene (hERG) potassium channel (Kv11.1), a critical counter-screen for cardiac safety assessment. The compound shows no detectable inhibition of hERG channel binding at concentrations up to 10 μM [1]. This finding is notable given that many kinase-targeted small molecules across diverse chemotypes exhibit significant hERG liability (IC50 < 1 μM), which can halt preclinical development or complicate in vivo efficacy studies due to cardiotoxicity concerns.

hERG Cardiotoxicity Safety pharmacology BindingDB Potassium channel

Recommended Research Applications for MMV674850 Based on Verified Quantitative Evidence


Malaria Transmission Biology: Early-Stage Gametocyte Perturbation Studies

MMV674850 is optimally deployed in experiments requiring selective perturbation of early-stage Plasmodium falciparum gametocyte development. Its 6.4-fold preferential activity on early-stage gametocytes (IC50 = 4.5 ± 3.6 nM) versus late-stage gametocytes (IC50 = 28.7 ± 0.2 nM) [1] enables researchers to interrogate biological processes specific to sexual commitment and early gametocytogenesis without confounding effects on mature gametocytes. This stage selectivity is diametrically opposed to that of MMV666810, which preferentially targets late-stage gametocytes [2]. Investigators studying the transition from asexual replication to gametocyte formation, or the molecular events governing early gametocyte maturation, should select MMV674850 as their chemical probe of choice.

Comparative Chemogenomic Profiling of Gametocyte Developmental Stages

MMV674850 serves as a validated tool compound for transcriptome-level chemogenomic fingerprinting in malaria research. The distinct transcriptional response profile elicited by MMV674850—characterized by enrichment of gene sets shared between asexual parasites and early-stage gametocytes, with no enrichment of late-stage-specific pathways [1]—provides a reference signature for early-stage gametocyte biology. Researchers can employ MMV674850 in parallel with MMV666810 (which induces late-stage-specific gene expression changes including CDPK1/5 and FIKK kinases) to generate stage-resolved transcriptomic atlases or to validate target engagement hypotheses through differential expression analysis. This application is directly supported by the chemogenomic methodology established in the Niemand et al. 2021 ACS Infectious Diseases study [1].

Antimalarial Hit-to-Lead Optimization: Potency Benchmarking for Asexual-Stage Inhibitors

MMV674850 provides a quantitative potency benchmark for medicinal chemistry programs targeting the asexual blood stage of P. falciparum. With IC50 values of 2.7 nM and 4.5 nM against asexual-stage parasites [1], the compound establishes a sub-10 nM reference point that is >10-fold to >100-fold more potent than typical early-stage screening hits. Researchers can use MMV674850 as a positive control in high-throughput screening campaigns or as a comparator for evaluating the potency progression of newly synthesized analogs. Its well-defined IC50 range enables robust assay validation and inter-experiment normalization, particularly in laboratories establishing new antimalarial screening workflows.

Safety Pharmacology Counter-Screening: hERG Liability Assessment in Antimalarial Programs

MMV674850 is suitable for inclusion as a reference compound in hERG channel liability screening panels for antimalarial drug discovery programs. BindingDB data indicate no detectable hERG inhibition at concentrations up to 10 μM [2], positioning this compound as a benchmark for favorable cardiac safety margin among kinase-targeted antimalarials. Researchers can use MMV674850 to calibrate hERG assay sensitivity or as a negative control when evaluating the cardiotoxicity risk of novel pyrazolo[1,5-a]pyridine analogs. This application is particularly relevant for programs that have identified potent asexual-stage inhibitors but require early de-risking of hERG-related attrition.

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